molecular formula C28H32O4Ti B13403593 Titanium(IV) cresylate

Titanium(IV) cresylate

Cat. No.: B13403593
M. Wt: 480.4 g/mol
InChI Key: YRHNDPIUPGODHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Titanium(IV) cresylate: is a chemical compound with the molecular formula C28H28O4Ti and a molecular weight of 476.38 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and material science . This compound is known for its unique properties, which make it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium(IV) cresylate can be synthesized through the reaction of titanium(IV) chloride with cresol in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Titanium(IV) cresylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of titanium(IV) cresylate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: Titanium(IV) cresylate is unique due to its specific cresylate ligands, which impart distinct properties compared to other titanium compounds. These properties include enhanced stability and specific reactivity patterns, making it valuable for specialized applications .

Properties

Molecular Formula

C28H32O4Ti

Molecular Weight

480.4 g/mol

IUPAC Name

4-methylphenol;titanium

InChI

InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3;

InChI Key

YRHNDPIUPGODHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.[Ti]

Origin of Product

United States

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